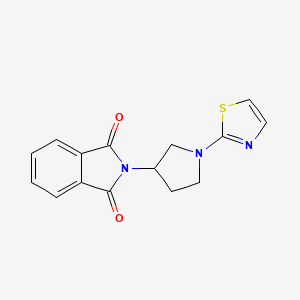
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, also known as TPI or Thiazolylpyrrolidone Isoindoline, is a chemical compound that has gained significant attention in the scientific community. TPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer properties of this compound in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. This compound has also been studied for its anti-inflammatory and neuroprotective effects. In a mouse model of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid-beta plaque deposition in the brain.
Mecanismo De Acción
The mechanism of action of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kappaB pathway, and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurons, this compound protects against oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is its broad spectrum of therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Another advantage of this compound is its relatively low toxicity. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions for 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione research can be identified. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. This will help to better understand the therapeutic potential of this compound and design more effective treatments. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione involves the reaction of thiazole-2-carboxylic acid with 3-pyrrolidinecarboxaldehyde in the presence of a base, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification and isolation by column chromatography. The synthesis of this compound has been reported in several scientific papers, and the yield and purity of the compound have been optimized.
Propiedades
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)10-5-7-17(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXACZIDXOYIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


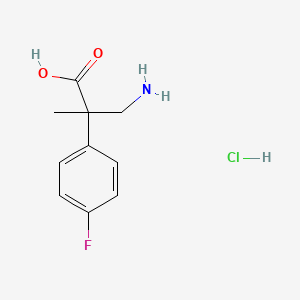

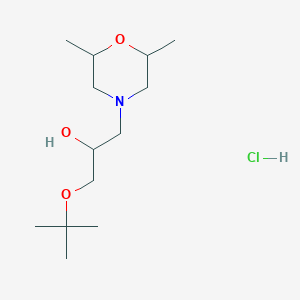

![1-(4-Chlorophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794121.png)
![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)
![Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2794125.png)
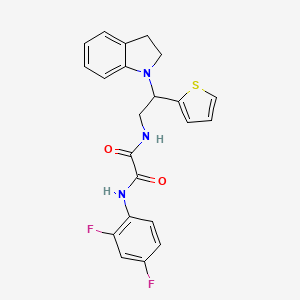
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)

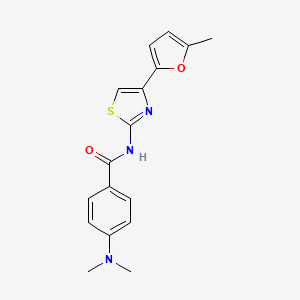

![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)